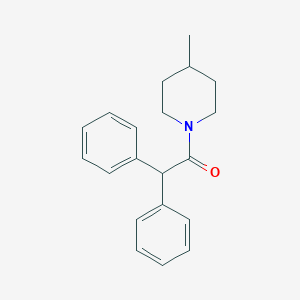![molecular formula C20H17ClN2O4 B239718 N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B239718.png)
N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide, also known as CMF-019, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. CMF-019 belongs to the class of furamide derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wirkmechanismus
The exact mechanism of action of N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide is not fully understood, but it is believed to involve multiple signaling pathways. In cancer cells, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide induces cell cycle arrest at the G2/M phase by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of cyclin B1. It also activates the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins, such as Bax and caspase-3, and downregulating the expression of anti-apoptotic proteins, such as Bcl-2. In inflammation, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide inhibits the activation of nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs), which are key regulators of pro-inflammatory gene expression. It also suppresses the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammation. In viral infections, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide inhibits viral replication by targeting various viral proteins, such as reverse transcriptase, neuraminidase, and protease.
Biochemical and Physiological Effects:
N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to exhibit various biochemical and physiological effects, depending on the disease condition and experimental model. In cancer cells, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide induces cell cycle arrest, apoptosis, and anti-angiogenic effects. It also inhibits the migration and invasion of cancer cells, which are essential for tumor metastasis. In inflammation, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide suppresses the production of pro-inflammatory cytokines and chemokines, and reduces the infiltration of immune cells into the inflamed tissues. It also inhibits the activation of pro-inflammatory signaling pathways, such as NF-kB and MAPKs. In viral infections, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide inhibits viral replication and reduces the viral load in infected cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has several advantages and limitations for lab experiments. One of the major advantages is its broad-spectrum activity against various disease conditions, which makes it a promising candidate for drug development. It also exhibits good bioavailability and pharmacokinetic properties, which are essential for drug efficacy. However, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has some limitations, such as its low solubility in water and its potential toxicity at high doses. It also requires further optimization for its pharmacological properties, such as selectivity, potency, and stability.
Zukünftige Richtungen
There are several future directions for the research on N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide. One of the important directions is to investigate its potential therapeutic applications in other disease conditions, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Another direction is to optimize its pharmacological properties, such as selectivity, potency, and stability, for better drug efficacy and safety. Furthermore, the development of novel drug delivery systems, such as nanoparticles and liposomes, may enhance the bioavailability and targeting of N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide to the diseased tissues. Finally, the identification of its molecular targets and signaling pathways may provide new insights into its mechanism of action and facilitate the development of new drugs with improved efficacy and safety.
Synthesemethoden
The synthesis of N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide involves the reaction of 2-chloro-4-methylbenzoic acid with 4-amino-3-methoxyphenol in the presence of a coupling agent, followed by the condensation with furan-2-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of the compound are confirmed by various spectroscopic techniques, including NMR, IR, and MS.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and viral infections. In cancer research, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-angiogenic effects by inhibiting the formation of new blood vessels, which are essential for tumor growth and metastasis. In inflammation research, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has been reported to suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In viral infections, N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to inhibit the replication of several viruses, including HIV-1, influenza A virus, and hepatitis C virus.
Eigenschaften
Produktname |
N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide |
|---|---|
Molekularformel |
C20H17ClN2O4 |
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
N-[3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4/c1-12-5-7-14(15(21)10-12)19(24)23-16-11-13(6-8-17(16)26-2)22-20(25)18-4-3-9-27-18/h3-11H,1-2H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
LMUUBKYUVVMUQD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)
![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)



![Methyl 3-[(2-ethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B239644.png)



![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)
![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)
